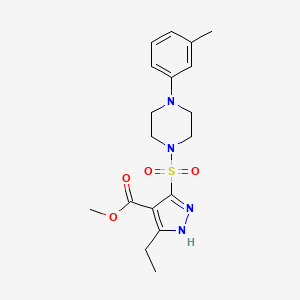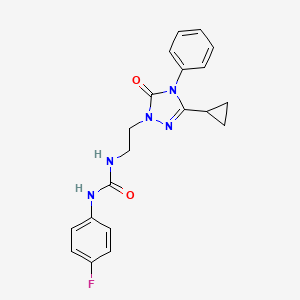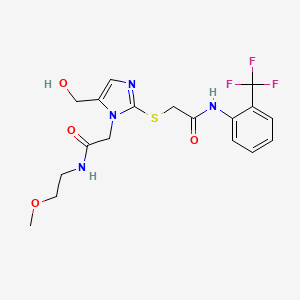![molecular formula C22H15ClN4 B2599396 (Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(2-pyridinyl)-2-propenenitrile CAS No. 477847-68-0](/img/structure/B2599396.png)
(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(2-pyridinyl)-2-propenenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(2-pyridinyl)-2-propenenitrile is a useful research compound. Its molecular formula is C22H15ClN4 and its molecular weight is 370.84. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(2-pyridinyl)-2-propenenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(2-pyridinyl)-2-propenenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photochromic Systems
- Reversible Ring-Closure Reactions : The compound, as part of diarylethene derivatives with an imidazo[1,2-a]pyridine ring, is involved in reversible ring-closure reactions when exposed to photoirradiation. This reaction is crucial in the study of thermally irreversible photochromic systems, which have potential applications in materials science and molecular engineering (Nakayama, Hayashi, & Irie, 1991).
Quantum Chemistry and Reactivity
- Characterization of Chemical Reactivity : Quantum chemistry methods have been applied to understand the global and local reactivity of compounds in the imidazo[1,2-a]pyridinyl-chalcone series, which includes variations of this compound. This study aids in the understanding of nucleophilicity and electrophilicity, vital for organic synthesis and medicinal chemistry (Konaté, Affi, & Ziao, 2021).
Photoisomerization
- Study of UV and VIS-Induced Isomerization : The compound has been studied for its behavior under UV and VIS-illumination, leading to photoisomerization. Understanding these reactions is significant for the development of photosensitive materials (Kubík et al., 1996).
Synthesis and Docking Studies
- Development of Anticancer and Antimicrobial Agents : Synthesis and molecular docking studies of derivatives, including this compound, have shown potential as anticancer and antimicrobial agents. These findings contribute to the search for novel treatments in the medical field (Katariya, Vennapu, & Shah, 2021).
Catalytic Synthesis
- Catalyzed Amination for Compound Synthesis : The compound has been involved in studies focusing on catalyzed amination processes, which are critical for synthesizing various heterocyclic compounds with applications in medicinal chemistry (Masters et al., 2011).
Synthesis of Derivatives
- Creation of Diverse Heterocyclic Compounds : Research has been conducted on synthesizing various derivatives of the compound, leading to the development of new benzimidazole derivatives with potential applications in pharmacology and materials science (Fikry et al., 2015).
Solid State Molecular Structure
- Analysis of Molecular Structure in Solid State : The structure of derivatives of this compound in the solid state has been analyzed, providing insights into the molecular arrangement and potential applications in crystallography and materials science (Bisseyou et al., 2007).
Anticancer Activity
- Potential Anticancer Activity : Studies have focused on the potential anticancer activities of benzimidazole-based derivatives containing the compound, offering avenues for developing new cancer therapies (Zhao et al., 2015).
Propriétés
IUPAC Name |
(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-pyridin-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4/c1-15-9-11-27-20(13-17(14-24)19-4-2-3-10-25-19)22(26-21(27)12-15)16-5-7-18(23)8-6-16/h2-13H,1H3/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXIKNRUQJIOML-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C=C(C#N)C3=CC=CC=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)/C=C(\C#N)/C3=CC=CC=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(2-pyridinyl)-2-propenenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


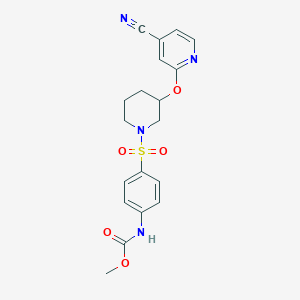
![2-(4-Fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2599315.png)
![1-[(4-bromobenzyl)oxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2599316.png)

![[2-mercapto-1-(4-methoxybenzyl)-1H-imidazol-5-yl]methanol](/img/structure/B2599322.png)
![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2599323.png)
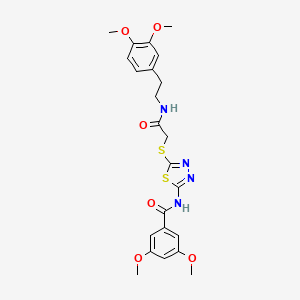
![Ethyl 2-[2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2599326.png)
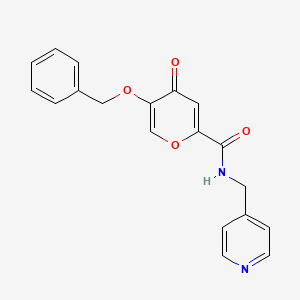
![N-[(4-fluorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2599329.png)
